molecular formula C17H14ClN3OS B2739816 N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide CAS No. 1226458-36-1

N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B2739816
CAS No.: 1226458-36-1
M. Wt: 343.83
InChI Key: YTRZIPPGMCOWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates both a chloropyridine and a phenylthiazole moiety, which are scaffolds of significant interest in medicinal chemistry . Compounds featuring the acetamide bridge, as seen in this product, are frequently investigated as key intermediates or potential pharmacologically active agents in the development of new therapeutic candidates . The 1,3-thiazole core is a privileged structure in drug discovery, known for its diverse biological activities . Researchers are exploring similar thiazole and acetamide-containing compounds for various applications, including their potential as cytotoxic agents against human cancer cell lines . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-14(23-17(20-11)12-5-3-2-4-6-12)9-16(22)21-13-7-8-15(18)19-10-13/h2-8,10H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRZIPPGMCOWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-tubercular research. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C16H16ClN3S\text{C}_{16}\text{H}_{16}\text{ClN}_{3}\text{S}

Key Features:

  • Molecular Weight: 305.83 g/mol
  • Functional Groups: Includes a chloropyridine moiety and a thiazole ring, which are known for their biological activities.

Anticancer Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. In one study, various thiazole derivatives were synthesized and evaluated against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results demonstrated that certain derivatives had potent antiproliferative effects and induced apoptosis in cancer cells.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
6fA5495.67Induction of apoptosis via caspase activation
6gC64.23DNA synthesis inhibition

These findings suggest that this compound may similarly exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest.

Anti-Tubercular Activity

The compound's potential as an anti-tubercular agent has also been explored. In a study focused on novel substituted benzamide derivatives, several compounds were synthesized and tested against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated low IC50 values ranging from 1.35 to 2.18 µM.

Table 2: Anti-Tubercular Activity of Related Compounds

Compound IDIC50 (µM)IC90 (µM)Toxicity (HEK-293 Cells)
6a1.353.73Non-toxic
6e2.184.00Non-toxic

This data indicates that the thiazole-containing compounds have promising anti-tubercular properties, which could extend to this compound.

Study on Thiazole Derivatives

In a comprehensive study published in European Journal of Medicinal Chemistry, researchers synthesized and evaluated a series of thiazole derivatives for their biological activities. The study highlighted that modifications in the thiazole ring significantly influenced the anticancer activity, indicating structure-activity relationships that could be relevant for this compound.

Mechanistic Insights

Mechanistic studies involving docking simulations have shown that compounds similar to this compound interact effectively with target proteins involved in cancer progression and bacterial survival mechanisms. These interactions suggest potential pathways for therapeutic applications.

Comparison with Similar Compounds

Chloropyridine-Thiazole Derivatives

  • Compound 5f () : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide

    • Key Differences : Replaces the 4-methyl-2-phenylthiazole with a 6-(4-chlorophenyl)imidazo[2,1-b]thiazole.
    • Properties : Melting point 215–217°C, yield 72%. The imidazothiazole core may enhance π-π stacking interactions compared to the simpler thiazole in the target compound.
    • Activity : Imidazothiazole derivatives often exhibit enhanced binding to biological targets due to increased planarity and electronic effects .
  • Compound 5h () : N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

    • Key Differences : Substitutes the 4-chlorophenyl group in 5f with a 4-methoxyphenyl.
    • Properties : Lower melting point (108–110°C) due to the electron-donating methoxy group, which reduces crystallinity. Yield 81%.
    • Activity : Methoxy groups can improve solubility and modulate metabolic stability .

Fluorine-Substituted Analogues

  • Compound 5g () : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide
    • Key Differences : Replaces the 6-chloro substituent on pyridine with fluorine.
    • Properties : Melting point 211–213°C, yield 74%. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets.
    • Activity : Fluorinated pyridines are common in drug design for improved bioavailability and target engagement .

Derivatives with Triazole Linkages

  • Compound 9f (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Incorporates a triazole-benzodiazole phenoxymethyl linker instead of a direct acetamide-thiazole bridge. Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) used for triazole formation, contrasting with simpler condensation reactions for the target compound .

Polysubstituted 5-Acylamino-1,3-Thiazoles

  • Compound 4da () : N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide
    • Key Differences : Replaces the acetamide-pyridine group with a benzamide and introduces a hydroxyl group on the thiazole.
    • Properties : Synthesized via catalyst-free Hantzsch cyclization (90–95% yield), offering advantages in purity and scalability.
    • Activity : Hydroxy groups may confer antioxidant or metal-chelating properties absent in the target compound .

Trifluoromethyl-Benzothiazole Analogues

  • EP3348550A1 Derivatives () : e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
    • Key Differences : Trifluoromethyl group on benzothiazole instead of chloropyridine.
    • Properties : The CF3 group enhances lipophilicity and metabolic resistance, critical for CNS-targeting agents.
    • Synthesis : Requires specialized fluorination steps, unlike the straightforward chlorination in the target compound .

Discussion of Substituent Effects

  • Chlorine vs. Fluorine in 5g offers similar effects with smaller steric bulk .
  • Triazole Linkers : The triazole in 9f introduces conformational rigidity and additional hydrogen-bonding sites, which could enhance selectivity for specific targets .

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